
6-Cyclopropyl-1,2,4-triazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyclopropyl-1,2,4-triazin-3-amine is a heterocyclic compound that belongs to the triazine family. Triazines are a class of nitrogen-containing heterocycles that have gained significant attention due to their diverse biological activities and applications in various fields such as agriculture, medicine, and materials science. The presence of a cyclopropyl group in the 6-position of the triazine ring adds unique chemical properties to this compound, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-1,2,4-triazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with cyanuric chloride, followed by nucleophilic substitution reactions to introduce the desired functional groups . The reaction conditions often include the use of solvents such as dioxane or dichloroethane and bases like sodium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and efficiency. Techniques such as microwave-assisted synthesis and solid-phase synthesis can be employed to enhance reaction rates and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
6-Cyclopropyl-1,2,4-triazin-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where nucleophiles replace leaving groups on the triazine ring.
Electrophilic Addition: The triazine ring can participate in electrophilic addition reactions, especially with electrophiles that target the nitrogen atoms.
Cycloaddition: The compound can engage in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide and amines are commonly used in the presence of solvents like ethanol or dioxane.
Electrophilic Addition: Electrophiles such as halogens or alkylating agents can be used under controlled conditions.
Cycloaddition: Cycloaddition reactions may involve dienes or alkynes under thermal or catalytic conditions.
Major Products Formed
The major products formed from these reactions include substituted triazines, azidoximes, and larger heterocyclic systems .
Applications De Recherche Scientifique
6-Cyclopropyl-1,2,4-triazin-3-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Cyclopropyl-1,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in critical biological processes, such as DNA synthesis and cell division.
Pathways Involved: It can inhibit key pathways in cancer cells, leading to cell cycle arrest and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine: A parent compound with similar structural features but lacking the cyclopropyl group.
Tetrazine: Another nitrogen-containing heterocycle with different electronic properties and reactivity.
Pyrimidine: A structurally related compound with two nitrogen atoms in the ring, commonly found in nucleic acids.
Uniqueness
6-Cyclopropyl-1,2,4-triazin-3-amine stands out due to the presence of the cyclopropyl group, which imparts unique steric and electronic effects. These effects influence its reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C6H8N4 |
|---|---|
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
6-cyclopropyl-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C6H8N4/c7-6-8-3-5(9-10-6)4-1-2-4/h3-4H,1-2H2,(H2,7,8,10) |
Clé InChI |
XFWKLTFIMOSTGH-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CN=C(N=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



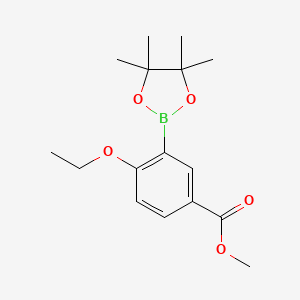



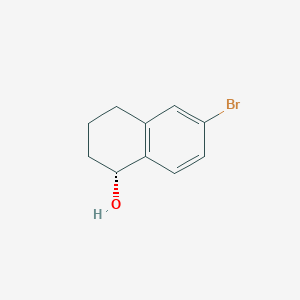
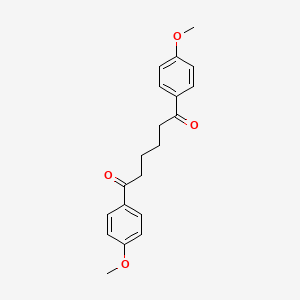



![1-Bromo-4-[cyclopropyl(difluoro)methyl]benzene](/img/structure/B14021287.png)
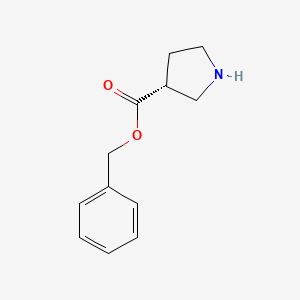
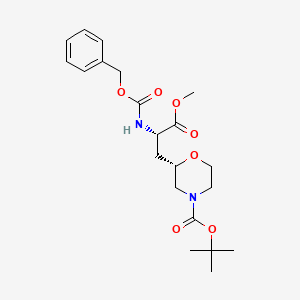
![2-(Bicyclo[3.1.1]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14021306.png)
